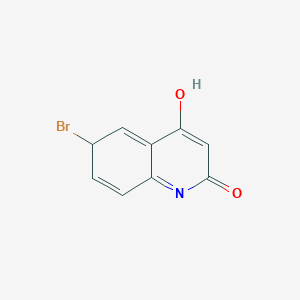
6-bromo-4-hydroxy-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound with the molecular formula C9H6BrNO2. This compound belongs to the quinolinone family, which is known for its diverse biological and pharmacological activities. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position makes this compound unique and significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-6H-quinolin-2-one typically involves the bromination of 4-hydroxyquinolin-2-one. One common method includes the reaction of 4-hydroxyquinolin-2-one with bromine in an acidic medium. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding hydroquinoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
- Substitution reactions yield various substituted quinolinones.
- Oxidation reactions produce quinolinone derivatives with carbonyl groups.
- Reduction reactions result in hydroquinoline derivatives .
Scientific Research Applications
6-Bromo-4-hydroxy-6H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-hydroxy-6H-quinolin-2-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with other cellular pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
4-Hydroxyquinolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-4-hydroxyquinolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
4-Hydroxy-2-quinolone: Another member of the quinolinone family with distinct biological activities.
Uniqueness: 6-Bromo-4-hydroxy-6H-quinolin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
InChI Key |
LCTRDBWBMYLPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C(C2=CC1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















